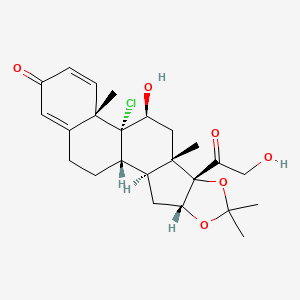

9-クロロトリアムシノロンアセトニド

説明

9-Chloro Triamcinolone Acetonide (9-CTA) is a synthetic corticosteroid drug used in the treatment of a variety of medical conditions, including asthma, allergies, and skin conditions. It is a derivative of the naturally-occurring hormone cortisol and is used as an anti-inflammatory agent. 9-CTA is a potent and highly selective glucocorticoid receptor agonist, meaning it binds to the glucocorticoid receptor and activates the receptor to produce its biological effects. 9-CTA is used in many laboratory experiments and clinical studies to examine its effects on various biological processes.

科学的研究の応用

肺送達

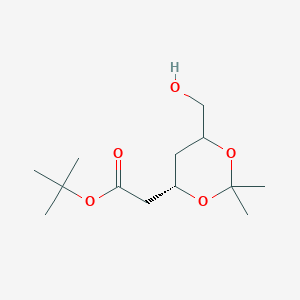

トリアムシノロンアセトニド(TAA)は、肺送達に適した添加剤を含まないマイクロカプセル剤の製剤に使用されています {svg_1}. スプレー乾燥プロセスには、異なるエタノール/水組成物から1〜3%w/vの濃度範囲でTAA供給比率を最適化することが含まれていました {svg_2}. この方法は、TAAマイクロカプセルを製造するための単純な製造プロセスを確立することを目的としています {svg_3}.

良性胆管狭窄の予防

TAAは、ラットの良性胆管狭窄形成モデルにおける線維芽細胞増殖のin vitroでの抑制と胆管過形成の抑制を目的とした持続放出膜(SM)の開発に使用されてきました {svg_4}. この膜はTAAと化学的に結合されており、良性胆管狭窄を効果的に抑制することがわかりました {svg_5}.

局所適用

TAAの局所バイオアベイラビリティは、用量と適用頻度の影響に焦点を当てて研究されてきました {svg_6}. この研究は、局所治療におけるTAAの使用を最適化する方法を理解するのに役立ちます {svg_7}.

後部眼球疾患の治療

TAAは、最も頻繁に使用される眼内合成コルチコステロイドです {svg_8}. 後部眼球疾患の治療において、眼内注射の代替として、ナノ粒子ベースのTAA送達システムの使用が提案されています {svg_9}. これらの新しい送達システムの中で、局所リポソームが最も有望です {svg_10}.

作用機序

Target of Action

9-Chloro Triamcinolone Acetonide, also known as Triamcinolone Acetonide (TA), is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all body cells . These receptors play a crucial role in regulating various physiological processes, including immune response and inflammation .

Mode of Action

TA interacts with its targets by binding to the glucocorticoid receptors, leading to the formation of a receptor-steroid complex . This complex then enters the cell nucleus, where it binds to specific DNA sequences, altering the transcription of various genes . This results in the suppression of leukocyte migration and a decrease in the production of inflammatory mediators .

Biochemical Pathways

The binding of TA to glucocorticoid receptors affects several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances . This includes the reduction of cytokines, chemokines, and other pro-inflammatory molecules . The overall effect is a reduction in inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of TA involve its distribution, metabolism, and excretion. After administration, TA is distributed throughout the body, with a volume of distribution of 99.5 L . It is metabolized in the liver and excreted primarily in the urine (75%), with the remaining 25% excreted in bile and feces . The onset of action for adrenal suppression is between 24 to 48 hours, and the duration of action can last from 30 to 40 days .

Result of Action

The molecular and cellular effects of TA’s action include the induction of apoptosis and promotion of adipogenesis, while impairing chondrogenesis of mesenchymal stem cells (MSCs) . RNA sequencing has indicated that TA modulates the inflammatory response of MSCs, which may impact the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TA. For instance, the presence of inflammation can enhance the action of TA, as it suppresses the inflammatory response . The exact influence of environmental factors on ta’s action is still under investigation and may vary depending on the specific conditions of administration and the individual patient’s healing process and treatment response .

Safety and Hazards

生化学分析

Biochemical Properties

9-Chloro Triamcinolone Acetonide interacts with various enzymes and proteins in the body. It is metabolized primarily by the CYP3A family of enzymes . The metabolism of 9-Chloro Triamcinolone Acetonide involves 6β-hydroxylation and ∆6-dehydrogenation . It also interacts with glucocorticoid receptors, exerting its effects by binding to these receptors and modulating gene expression .

Cellular Effects

9-Chloro Triamcinolone Acetonide has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also modulates the inflammatory response of these cells, which may impact the immunologic environment .

Molecular Mechanism

The molecular mechanism of action of 9-Chloro Triamcinolone Acetonide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to glucocorticoid receptors, leading to changes in the transcription of various genes . This can result in anti-inflammatory effects, as well as effects on cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Chloro Triamcinolone Acetonide change over time. It has been shown to have a long duration of action, with measurable amounts of the drug remaining in target regions throughout the scanning period . It also has a slow rate of absorption from the injected site, and a low renal clearance rate .

Dosage Effects in Animal Models

In animal models, the effects of 9-Chloro Triamcinolone Acetonide vary with different dosages. A dose-dependent therapeutic effect has been observed, with one intrathecal injection of 0.3 or 0.6 mg/kg showing significant effects on clinical and electrophysiological parameters of neuritis .

Metabolic Pathways

9-Chloro Triamcinolone Acetonide is involved in various metabolic pathways. It is metabolized primarily by the CYP3A family of enzymes . This metabolism involves 6β-hydroxylation and ∆6-dehydrogenation .

Transport and Distribution

9-Chloro Triamcinolone Acetonide is transported and distributed within cells and tissues. After administration, it is deposited in target airway regions in a distally decreasing pattern . It also has a slow rate of absorption from the injected site, and a low renal clearance rate .

Subcellular Localization

Given its mechanism of action involving binding to glucocorticoid receptors and modulating gene expression , it is likely that it localizes to the cell nucleus where it can interact with the cell’s DNA.

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODVCCAEPMVWNP-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111650 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10392-74-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)